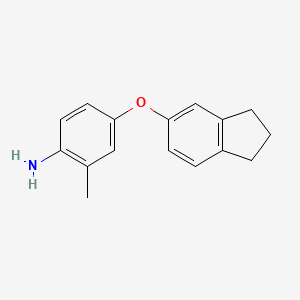

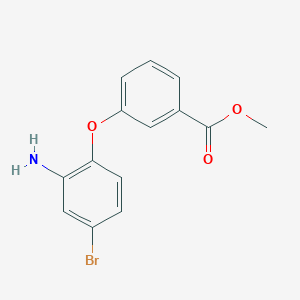

Methyl 3-(2-amino-4-bromophenoxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photodynamic Therapy Application in Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yield, making them suitable as Type II photosensitizers.

Polymer Synthesis : Research by Yang, Jikei, & Kakimoto (1999) demonstrated the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate to produce a hyperbranched aromatic polyamide. This study highlights the compound's role in developing novel polymeric materials.

Methanogenic Transformation of Phenolic Compounds : A study by Bisaillon, Lépine, Beaudet, & Sylvestre (1993) explored the carboxylation and dehydroxylation of phenolic compounds under methanogenic conditions. This research provides insights into the environmental transformation of similar compounds.

Intermediate Synthesis for Natural Product Derivatives : Lou Hong-xiang (2012) synthesized Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, a series of natural products with biological activities. This highlights the compound's utility in organic synthesis Lou Hong-xiang (2012).

Tubulin Polymerization Inhibition : Minegishi et al. (2015) identified Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor with promising antiproliferative activity towards human cancer cells Minegishi et al. (2015).

Radiochemical Synthesis : Taylor, Hristova-Kazmierski, Ley, & Kepler (1996) discussed the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, a compound used in radiochemical studies for labeling purposes Taylor et al. (1996).

Molecular Structure Studies : Research by Basu, Masharing, & Das (2012) on diorganotin(IV) complexes reveals insights into molecular structures and coordination chemistry involving similar benzoate derivatives.

Pharmacological Characterization : Croci et al. (2007) characterized Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate as a potent and selective β3-adrenoceptor agonist for treating preterm labor, showcasing the potential pharmacological applications of similar compounds Croci et al. (2007).

Pharmaceutical Chemistry Studies : Research by Ukrainets, Petrushova, Davidenko, & Grinevich (2014) indicates the synthesis and study of compounds with potential pharmaceutical applications, similar to methyl benzoate derivatives.

Liquid Crystal Research : Shahina, Fakruddin, Subhan, & Rangappa (2016) conducted phase transition and molecular polarizability studies in liquid crystalline mixtures, including compounds structurally related to Methyl 3-(2-amino-4-bromophenoxy)benzoate Shahina et al. (2016).

Propiedades

IUPAC Name |

methyl 3-(2-amino-4-bromophenoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHBJILACMGYGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-amino-4-bromophenoxy)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)